molecular formula C7H9ClN2O B2590014 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride CAS No. 2089257-24-7

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

Cat. No.: B2590014
CAS No.: 2089257-24-7
M. Wt: 172.61
InChI Key: XQWGIFNRHVYWQD-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 2089257-24-7 . It has a molecular weight of 172.61 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-4-6-3-9 (5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that imidazole compounds are often used as key building blocks in the synthesis of diverse heterocyclic compounds and pharmaceutical intermediates .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 172.61 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Imidazole derivatives, including compounds like 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, serve as key intermediates in the synthesis of various biologically active molecules. The modification of the imidazole ring by alkyl groups leads to the creation of compounds with potential biological activities. For instance, starting from 4-methyl-1H-imidazole-5-carbaldehyde, derivatives have been synthesized by derivatizing the N-1 atom with different alkyl groups, including the synthesis of 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which acts as a precursor for other derivatives. Additionally, these derivatives are used to synthesize benzoxazole, benzothiazole, and benzoimidazole through a two-step reaction, highlighting their versatility in medicinal chemistry (Orhan et al., 2019).

Novel Synthesis Routes

A novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives demonstrates the compound's utility as a building block in the efficient synthesis of representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This synthesis showcases the compound's significance in the development of complex natural products (Ando & Terashima, 2010).

Copper-Catalyzed Oxidative Coupling Reactions

The copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes illustrates an efficient method for creating complex molecules. This method is characterized by its functional group compatibility, utilization of inexpensive catalysts, and high atom economy under mild conditions, further underscoring the compound's role in organic synthesis (Li et al., 2015).

Creation of Fused Ring Heterocycles

The synthesis of tricyclic heterocycles from 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde by intramolecular 1,3-dipolar cycloaddition reactions provides a method for constructing biologically active fused heterocycles. This approach involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, demonstrating the compound's utility in generating complex heterocyclic structures (Gaonkar & Rai, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-cyclopropylimidazole-4-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-4-6-3-9(5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGIFNRHVYWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-24-7
Record name 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
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